Grandisine F

Description

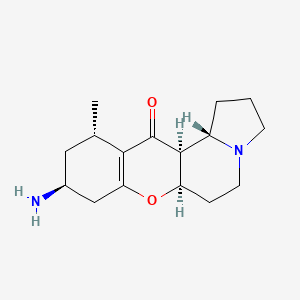

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

(6aR,9S,11S,12aS,12bS)-9-amino-11-methyl-1,2,3,5,6,6a,8,9,10,11,12a,12b-dodecahydrochromeno[2,3-g]indolizin-12-one |

InChI |

InChI=1S/C16H24N2O2/c1-9-7-10(17)8-13-14(9)16(19)15-11-3-2-5-18(11)6-4-12(15)20-13/h9-12,15H,2-8,17H2,1H3/t9-,10-,11-,12+,15-/m0/s1 |

InChI Key |

AOYSDZUESPFRDD-NAYUARGSSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC2=C1C(=O)[C@H]3[C@@H]4CCCN4CC[C@H]3O2)N |

Canonical SMILES |

CC1CC(CC2=C1C(=O)C3C4CCCN4CCC3O2)N |

Synonyms |

grandisine F |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity

The study of natural products involves a comprehensive process of identifying, separating, and determining the structures of compounds found in biological sources. Grandisine F and its related analogs have been the subject of such investigations, revealing their presence in specific plant species and the methodologies employed to obtain and characterize them.

Botanical Origins of this compound and Related Analogs

This compound is an indolizidine alkaloid that has been isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. nih.govacs.orgebi.ac.uk This species is a known source of a variety of indolizidine alkaloids, including grandisines C, D, E, and G, as well as (-)-isoelaeocarpiline. nih.govacs.orgebi.ac.uk The genus Elaeocarpus is recognized for producing interesting indolizidine alkaloids. researchgate.net

While this compound is specifically an indolizidine alkaloid found in Elaeocarpus grandis, the term "grandisin" can also refer to a type of neolignan, particularly (-)-grandisin, which is a tetrahydrofuran (B95107) (THF) lignan (B3055560). mdpi.comsemanticscholar.org This neolignan (-)-grandisin has been found in other plant species, such as Cryptocarya crassinervia, Piper solmsianum, and Virola surinamensis. mdpi.comsemanticscholar.org More recently, Piper tectoniifolium has been identified as a promising natural source of (-)-grandisin, with significant amounts found in its leaves, branches, and inflorescences. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Phytochemical analyses showed that leaf extracts of P. tectoniifolium can contain up to 52.78% of (-)-grandisin. mdpi.comresearchgate.netnih.gov

The chemodiversity within the Elaeocarpus genus and other plant families highlights the varied structural classes of compounds that can be referred to by similar names. This compound, as an indolizidine alkaloid, is structurally distinct from the grandisin (B1201232) neolignans.

Advanced Chromatographic Separation Techniques (e.g., HPLC, LC/MS dereplication)

The isolation of natural compounds like this compound from complex plant extracts requires the use of advanced separation techniques. Chromatographic methods play a crucial role in this process.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products. A new HPLC-DAD-UV method was developed and validated for the selective identification and quantification of (-)-grandisin from Piper tectoniifolium extracts. mdpi.comresearchgate.netnih.gov This method proved to be sensitive, linear, precise, exact, and robust, with recovery rates above 90%. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool for the dereplication and identification of compounds in complex mixtures. While the provided search results specifically mention LC/MS in the context of analyzing extracts from Kadsura coccinea for lignans (B1203133) and triterpenoids, and HR-ESI-MS for structural determination nih.gov, and UHPLC-QTOF-MS for characterizing fragmentation patterns nih.gov, its application in the isolation and identification of indolizidine alkaloids like this compound from Elaeocarpus grandis is a standard practice in natural product chemistry. LC/MS allows for the separation of compounds based on their chromatographic properties and provides molecular weight information through mass spectrometry, aiding in the rapid identification of known compounds (dereplication) and guiding the isolation of novel ones.

Other chromatographic techniques are also employed in the isolation process. For instance, separation procedures using nonpolar extracts (n-hexane) from P. tectoniifolium led to the isolation of substantial amounts of (-)-grandisin. mdpi.comsemanticscholar.org Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC) have also been successfully used for the extraction and isolation of compounds, such as schisandrin (B1198587) A, from Schisandra berries, demonstrating the utility of these techniques in natural product isolation workflows. waters.com

Yield Optimization and Bioprospecting Strategies from Natural Sources

Optimizing the yield of natural compounds like this compound from their botanical sources is a key aspect of natural product research and potential large-scale production. Bioprospecting strategies aim to identify and utilize biological resources for valuable compounds.

Piper tectoniifolium has been identified as a promising and renewable botanical source for the preparative isolation of the neolignan (-)-grandisin in sufficient quantities for potential industrial applications. mdpi.comsemanticscholar.org Phytochemical studies on this species showed that different parts of the plant yield varying amounts of the compound. From nonpolar extracts (n-hexane), isolation procedures yielded a large amount of (-)-grandisin from leaves (968.0 mg from 8.2 g of n-hexane extract; 11.8%) and branches (180.0 mg from 1.0 g of n-hexane extract; 18.0%). mdpi.comsemanticscholar.org This demonstrates the bioprospecting potential of P. tectoniifolium as a source for this bioactive neolignan. mdpi.comsemanticscholar.org

Bioprospecting involves the exploration of biodiversity for novel compounds with potential applications. europa.euresearchgate.neteuro-access.eu Modern biodiscovery approaches integrate digital-driven, '-omics', and bioinformatic tools to identify and facilitate the upscaling of bioactive natural compounds. europa.eueuro-access.eu This includes in silico prospecting, genomic characterization, creation of natural product libraries, and bioactivity screening. europa.euhorizon-europe.gouv.fr The goal is to broaden the range of novel compounds, lower production costs, and quicken the development pipeline. europa.euhorizon-europe.gouv.fr

While the provided information specifically details the yield and bioprospecting of the neolignan (-)-grandisin from P. tectoniifolium, the principles of yield optimization and bioprospecting are applicable to the isolation of indolizidine alkaloids like this compound from Elaeocarpus grandis. Identifying plant parts with the highest concentration of the target compound and developing efficient extraction and purification protocols are crucial for maximizing yield.

Here is a table summarizing the yield of (-)-grandisin from different parts of Piper tectoniifolium:

| Plant Part | Extract Type | Extract Weight (g) | Isolated (-)-Grandisin (mg) | Yield (%) |

| Leaves | n-hexane | 8.2 | 968.0 | 11.8 |

| Branches | n-hexane | 1.0 | 180.0 | 18.0 |

Spectroscopic and Crystallographic Elucidation of this compound Structure

Determining the precise chemical structure of a natural compound is essential for understanding its properties and potential activities. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose. X-ray crystallography provides definitive three-dimensional structural information when suitable crystals can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

NMR spectroscopy is a primary method for elucidating the structures of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the types of atoms in a molecule, their chemical environment, and their connectivity. ulethbridge.cascholaris.camissouristate.eduresearchgate.net

The structures of grandisines C, D, E, F, and G, including this compound, isolated from Elaeocarpus grandis, were determined using 1D and 2D NMR spectroscopy. nih.govacs.orgebi.ac.uk 1D NMR spectra, such as ¹H NMR, provide information on the number of different types of protons and their chemical shifts and coupling patterns. ulethbridge.caresearchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, allowing for the mapping of the molecular skeleton and the assignment of signals. ulethbridge.camissouristate.eduresearchgate.net For instance, 2D ¹H–¹³C HSQC NMR spectra are useful for correlating proton and carbon signals. researchgate.net

NMR analysis was also a key technique in the structural elucidation of other related compounds, such as the lignans and triterpenoids isolated from Kadsura coccinea, where 1D and 2D NMR analyses were combined with other methods. nih.gov

Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features. nih.govresearchgate.netchemguide.co.ukwikipedia.orgmiamioh.edu

The structures of grandisines C-G were determined using mass analysis in conjunction with NMR. nih.govacs.orgebi.ac.uk MS techniques involve ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). chemguide.co.ukwikipedia.org The molecular ion peak corresponds to the molecular weight of the compound. chemguide.co.uk Fragmentation occurs when these molecular ions break down into smaller, characteristic fragment ions. chemguide.co.ukwikipedia.org The pattern of these fragments can provide valuable clues about the structure of the molecule. nih.govchemguide.co.ukwikipedia.org

High-resolution MS techniques, such as HR-ESI-MS, provide accurate mass measurements that can help determine the elemental composition of a compound. nih.gov Fragmentation pathways can be elucidated based on MS data, particularly in tandem MS experiments (MS/MS or MS²), where selected ions are further fragmented and analyzed. nih.govresearchgate.netwikipedia.org This allows for a more detailed understanding of the substructures within the molecule. UHPLC-QTOF-MS has been used to characterize fragmentation pathways, aiding in structural prediction. nih.gov

While specific fragmentation details for this compound were not extensively detailed in the provided snippets, the general principles of MS fragmentation analysis are applicable. Different types of bonds within the molecule will cleave in characteristic ways, producing fragments that can be identified and correlated to specific parts of the structure. chemguide.co.ukwikipedia.orgmiamioh.edu

X-ray crystallography is a powerful technique for determining the definitive three-dimensional structure of a crystalline solid at an atomic level. mdpi.comresearchgate.neteurjchem.comtau.ac.il It provides highly accurate information about atomic positions, bond lengths, and bond angles. tau.ac.il The absolute configuration of a molecule can also be determined by X-ray diffraction. mdpi.comresearchgate.net Although the primary method for elucidating the structures of grandisines C-G was NMR, X-ray diffraction was used to determine the absolute configuration of (-)-grandisin isolated from Piper tectoniifolium. mdpi.comresearchgate.net If suitable crystals of this compound could be obtained, X-ray crystallography would provide unambiguous confirmation of its structure and stereochemistry. tau.ac.il

X-ray Diffraction for Absolute Configuration Determination

X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid, including the absolute configuration of chiral molecules. nih.govictp.itiitk.ac.inelettra.euwordpress.com For X-ray diffraction to be applied, the compound must be obtained in a crystalline form. The diffraction pattern produced by the interaction of X-rays with the electron cloud of the atoms in the crystal lattice provides information about the unit cell dimensions and the positions of the atoms within the unit cell. ictp.itiitk.ac.inwordpress.com Analysis of the intensities of the diffracted spots allows for the determination of the electron density map, from which the atomic positions and thus the molecular structure and stereochemistry can be deduced. ictp.itwordpress.com While general information on X-ray diffraction principles is available, specific details regarding the application of X-ray diffraction specifically for determining the absolute configuration of this compound were not found in the provided search results. However, X-ray crystallography has been used to determine the structure and relative stereochemistry of other related compounds like (-)-grandisin (a lignan, not an indolizidine alkaloid like this compound) nih.gov.

Complementary Chiroptical Methods (e.g., Circular Dichroism)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are complementary techniques used to study the stereochemistry and conformation of chiral molecules. researchgate.netnih.govmosbri.eunih.govbiorxiv.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. mosbri.eubiorxiv.org The resulting CD spectrum provides information about the types of chromophores present and their spatial arrangement, which can be related to the molecule's conformation and absolute configuration. nih.govmosbri.eunih.govbiorxiv.org While CD analysis is a standard technique for chiral compounds, specific details about the CD spectrum or its use in determining the absolute configuration of this compound were not explicitly detailed in the provided search results. However, electronic circular dichroism (ECD) spectra, combined with theoretical calculations, have been used to determine the absolute configurations of other grandisine alkaloids, such as Grandisine A and B. researchgate.net This suggests that similar chiroptical methods could be applicable to this compound.

Characterization of this compound Stereoisomers and Analogous Alkaloids

This compound is part of a family of indolizidine alkaloids isolated from Elaeocarpus grandis. nih.govacs.org These include grandisines C, D, E, and G, as well as (-)-isoelaeocarpiline. nih.govacs.org this compound is characterized as the 14-amino analogue of grandisine C. nih.govacs.org The structural variations among these grandisines contribute to the chemodiversity observed in Elaeocarpus grandis. For instance, Grandisine C is isomeric with rudrakine, Grandisine E possesses a novel tetracyclic ring system, and Grandisine G features a piperidine (B6355638) attached to an indolizidine core. nih.govacs.org

The characterization of these analogous alkaloids involves the same spectroscopic techniques used for this compound, including NMR and MS, to determine their structures and differentiate them. nih.govacs.org Studies have also investigated the biological activities of these related compounds. For example, grandisines C, D, F, and G, along with (-)-isoelaeocarpiline, have shown receptor binding affinity for the human delta-opioid receptor. nih.govacs.org

The existence of stereoisomers is a critical aspect of chiral molecules like alkaloids. While the provided search results mention the determination of absolute configuration for other grandisines using techniques like TD-DFT calculations of ECD spectra researchgate.net, specific details on the characterization and properties of potential stereoisomers of this compound were not extensively covered.

Data Tables

Based on the search results, a table summarizing the grandisine alkaloids found in Elaeocarpus grandis and their relationship to this compound can be presented.

| Compound Name | Source | Structural Features | Relationship to this compound |

| This compound | Elaeocarpus grandis | Indolizidine alkaloid, 14-amino analogue of Grandisine C | - |

| Grandisine C | Elaeocarpus grandis | Indolizidine alkaloid, isomeric with rudrakine | This compound is 14-amino analogue |

| Grandisine D | Elaeocarpus grandis | Indolizidine alkaloid | Analogous alkaloid |

| Grandisine E | Elaeocarpus grandis | Novel tetracyclic ring system | Analogous alkaloid |

| Grandisine G | Elaeocarpus grandis | Indolizidine alkaloid with piperidine attachment | Analogous alkaloid |

| (-)-Isoelaeocarpiline | Elaeocarpus grandis | Indolizidine alkaloid | Analogous alkaloid |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| Grandisine C | Not found |

| Grandisine D | Not found |

| Grandisine E | Not found |

| Grandisine G | 16086545 |

| (-)-Isoelaeocarpiline | Not found |

| Rudrakine | Not found |

This compound is a naturally occurring indolizidine alkaloid isolated from the Australian rainforest tree Elaeocarpus grandis. nih.govacs.org It is one of several grandisine alkaloids identified in this plant species, contributing to its chemical diversity. nih.govacs.org

Biosynthetic Investigations of Grandisine F

Proposed Biosynthetic Pathways and Precursor Identification

The biosynthetic pathway of Grandisine F has not been fully elucidated; however, based on the known pathways of related Elaeocarpus alkaloids, a plausible route can be proposed. Early research by Johns and co-workers suggested that Elaeocarpus alkaloids are biosynthesized from a polyketomethylene chain derived from six acetate (B1210297) units and L-ornithine. researchgate.net Building on this, Carroll and colleagues hypothesized that the grandisine alkaloids, including this compound, could originate from a common precursor. researchgate.net

A key proposed intermediate in the biosynthesis of many Elaeocarpus alkaloids is derived from the enzymatic oxidation of spermidine. researchgate.net More specifically for the grandisine family, the pyrrolidine (B122466) alkaloids habbemine A and B have been suggested as potential early intermediates in the biosynthesis of Grandisine D, a close structural relative of this compound. researchgate.net This suggests that this compound likely shares a common biosynthetic origin, diverging at a later stage.

The proposed biosynthetic route to the core structure of grandisine alkaloids likely involves a series of complex cyclizations and enzymatic transformations. The structural similarity of this compound to Grandisine C (as a 14-amino analogue) and its relation to Grandisine D points towards a branched pathway where a common intermediate is modified by different enzymatic reactions to produce the array of grandisine alkaloids. researchgate.net Further isotopic labeling studies are required to definitively identify the precursors and intermediates in the biosynthesis of this compound.

Enzymatic Components and Genetic Basis of this compound Biosynthesis

The specific enzymes and the underlying genetic framework responsible for this compound biosynthesis remain largely uncharacterized. However, by analogy with other well-studied alkaloid biosynthetic pathways, it is anticipated that a suite of specific enzymes, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), oxidoreductases, and aminotransferases, are involved.

The initial steps are likely catalyzed by PKS and NRPS-like enzymes to assemble the basic carbon and nitrogen framework from primary metabolites. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, would then be responsible for the intricate cyclizations, oxidations, and reductions that form the characteristic tetracyclic structure of the grandisines. The final step in the formation of this compound would likely involve a specific aminotransferase to introduce the amino group at the C-14 position, distinguishing it from Grandisine C. researchgate.net

The genes encoding these enzymes are expected to be organized in a biosynthetic gene cluster (BGC) within the genome of Elaeocarpus grandis. Identifying and characterizing this BGC through genomic and transcriptomic approaches would be a critical step towards understanding and potentially manipulating the production of this compound. While the complete genetic basis is yet to be discovered, the existence of diverse grandisine structures within the same plant suggests a sophisticated and tightly regulated genetic system. researchgate.net

Chemoenzymatic and Metabolic Engineering Approaches for Production and Diversification

Currently, there are no established chemoenzymatic or metabolic engineering strategies specifically for the production of this compound. The lack of detailed knowledge about its biosynthetic pathway and the responsible enzymes presents a significant hurdle. However, the general principles of metabolic engineering in plants offer a roadmap for future research.

Once the key biosynthetic genes are identified, several strategies could be employed. Overexpression of rate-limiting enzymes or transcription factors that regulate the pathway could lead to increased yields of this compound in its native producer, Elaeocarpus grandis. Heterologous expression of the entire biosynthetic pathway in a more tractable host, such as Nicotiana benthamiana or yeast, is another promising avenue for sustainable production.

Biomimetic Syntheses Inspired by Natural Biosynthetic Routes

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways in the laboratory to achieve a more efficient and elegant synthesis of natural products. The total synthesis of this compound has provided valuable insights that can inform biomimetic approaches.

A key step in the reported total synthesis of this compound involves the treatment of a tetracyclic ketone intermediate with an ammonia (B1221849) solution. This reaction leads to an intermolecular 1,4-addition of ammonia followed by a ring closure of the enolate, forming the core structure of this compound as a single isomer. This laboratory transformation is thought to mimic a plausible late-stage step in the natural biosynthesis of this compound.

Furthermore, research on the conversion of Grandisine D to Grandisine B using ammonia suggests that such transformations might occur naturally or as artifacts during the isolation process. This highlights the potential for ammonia or other simple nitrogen sources to act as key reagents in the final steps of grandisine alkaloid biosynthesis. A biomimetic approach to this compound could therefore involve the synthesis of a suitable tetracyclic precursor, followed by a carefully controlled amination and cyclization cascade that emulates the proposed natural pathway.

Synthetic Chemistry of Grandisine F and Its Analogs

Total Synthesis Approaches to Grandisine F and Related Grandisine Alkaloids

The first total synthesis of grandisines B, D, and F was reported, highlighting a flexible approach applicable to various grandisine analogues. nih.govjst.go.jp Grandisine D is considered a potential biogenetic precursor of grandisines B and F. acs.org

Key Methodologies and Strategic Bond Formations

Key methodologies employed in the total synthesis of this compound and related alkaloids include strategic bond formations to construct the characteristic indolizidine and tetracyclic ring systems. A highly stereoselective Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction via an N-acyl iminium ion has been a crucial step in the synthesis of a common key intermediate for grandisines B, D, and F. nih.govjst.go.jp This MBH approach has also been found applicable for constructing aza-fused bicyclic systems found in pyrrolizidine (B1209537) and stemona alkaloids. acs.orgnih.gov

Another important transformation is the stereoselective ring closure of an enolate, which was utilized to form the tetracyclic ring system of this compound. nih.govjst.go.jp Intramolecular imine formation has also been a key step in constructing the isoquinuclidinone moiety present in some grandisine alkaloids like grandisine B. nih.gov Stereoselective aldol (B89426) condensation reactions have also played a significant role in assembling the carbon framework of these molecules. acs.orgnih.gov

Asymmetric Synthesis and Control of Stereochemistry

Control over stereochemistry is paramount in the synthesis of grandisine alkaloids due to their defined absolute configurations. Asymmetric synthesis approaches have been developed to access enantiopure intermediates and target molecules. One approach involves the use of chiral sulfinyl imines, derived from tert-butanesulfinamide, as versatile chiral auxiliaries in the asymmetric synthesis of nitrogen-containing heterocycles, including indolizidine alkaloids like (+)-grandisine D. beilstein-journals.orgresearchgate.net Highly diastereoselective additions to these chiral imines have been reported. beilstein-journals.orgvanderbilt.edu

Another strategy for establishing stereochemistry involves Lewis acid-catalyzed Diels-Alder reactions, which can effectively create multiple stereogenic centers with the correct relative configuration, as demonstrated in the synthesis of grandisine A. thieme-connect.com The use of enantiopure starting materials, such as (S)-malic acid or (S)-5-methylcyclohexenone, is also a common tactic to control the absolute stereochemistry of the final product. jst.go.jpacs.orgacs.orgnih.gov

Divergent Synthetic Strategies for the Grandisine Alkaloid Family

Divergent synthetic strategies aim to access multiple members of the grandisine alkaloid family from common intermediates. A flexible route has been developed that allows for the synthesis of grandisines B, D, and F from a shared key intermediate, which is prepared via a stereoselective MBH reaction. nih.govjst.go.jp This highlights the potential for a modular approach to synthesize various grandisine analogues. acs.orgrsc.org More recent work has also reported unified strategies for the divergent total synthesis of several Elaeocarpus alkaloids, including grandisines, from commercially available materials using a modular approach. rsc.orgresearchgate.net

Semisynthetic Modifications and Derivatization Strategies

While the provided search results primarily focus on total synthesis, semisynthetic modifications and derivatization strategies can also be employed to create analogues of this compound. Semisynthesis typically involves using a naturally occurring compound as a starting material for further chemical transformations. mdpi.comresearchgate.net Biotransformation reactions utilizing microorganisms, such as endophytic fungi, have been explored for the derivatization of natural products, leading to the formation of chemical derivatives through selective reactions. scielo.brresearchgate.net These methods can offer alternative routes to modify natural product scaffolds and potentially optimize their bioactivities. scielo.br

Development of Novel Synthetic Routes and Catalytic Systems

Research continues into the development of novel synthetic routes and catalytic systems for the synthesis of grandisine alkaloids and related structures. New methodologies for constructing aza-fused bicyclic systems and controlling stereochemistry are constantly being explored. For example, the development of efficient cyclization procedures, such as alkyne-acetal cyclization, has been applied to prepare enantiopure indolizidine building blocks. acs.org Catalytic systems, including transition metal catalysis and organocatalysis, are being investigated for their potential in asymmetric synthesis and efficient bond formations relevant to alkaloid synthesis. researchgate.netorganic-chemistry.orgnih.gov The exploration of novel reactions and catalytic systems can lead to more efficient, stereoselective, and environmentally friendly routes to this compound and its analogues.

Molecular and Cellular Pharmacology of Grandisine F

Identification of Molecular Targets and Ligand Interactions

Receptor Binding Affinity Studies (e.g., human δ-opioid receptor)

Research has identified that Grandisine F, an indolizidine alkaloid, demonstrates notable binding affinity for the human δ-opioid receptor. ebi.ac.uk Studies have reported an IC₅₀ value of 1.55 µM for this compound at this receptor. ebi.ac.uk This indicates a significant potential for interaction and modulation of the δ-opioid receptor system. The exploration of this compound and its analogs, such as Grandisine C, D, and G, has further expanded the understanding of this class of compounds as ligands for opioid receptors. ebi.ac.uk For instance, Grandisine C and D show IC₅₀ values of 14.6 µM and 1.65 µM, respectively, for the human δ-opioid receptor. ebi.ac.uk The broader family of indolizidine alkaloids, from which this compound is derived, has been a subject of interest for their affinity to these receptors, suggesting a potential for the development of novel analgesic agents. researchgate.netresearchgate.nettrdizin.gov.trnih.gov

Table 1: Receptor Binding Affinity of Grandisine Alkaloids for Human δ-Opioid Receptor

| Compound | IC₅₀ (µM) |

|---|---|

| Grandisine C | 14.6 |

| Grandisine D | 1.65 |

| This compound | 1.55 |

| Grandisine G | 75.4 |

| (-)-isoelaeocarpiline | 9.9 |

Data sourced from ChEMBL Document CHEMBL1158055. ebi.ac.uk

Enzyme Inhibition Profiles (e.g., CYP2C9, CYP3A4/5, CYP450 enzymes)

The inhibitory effects of the related lignan (B3055560), grandisin (B1201232), on human cytochrome P450 (CYP) enzymes have been investigated, revealing a complex interaction profile. nih.gov Grandisin acts as a competitive inhibitor of CYP2C9 and a competitive and mechanism-based inhibitor of CYP3A4/5. nih.gov The apparent inhibition constant (Ki) for CYP2C9 was determined to be 50.60 µM. nih.gov For CYP3A4/5, the Ki values were 48.71 µM and 31.25 µM when using nifedipine (B1678770) and midazolam as probe substrates, respectively. nih.gov

Furthermore, grandisin demonstrated mechanism-based inhibition of CYP3A4/5. nih.gov The apparent parameters for this inhibition, KI and k_inact, were 6.40 µM and 0.037 min⁻¹ with nifedipine oxidation, and 31.53 µM and 0.049 min⁻¹ with midazolam 1'-hydroxylation. nih.gov In contrast, grandisin did not significantly inhibit CYP1A2 and CYP2D6 activities, with IC₅₀ values greater than 200 µM and 100 µM, respectively. nih.gov Interestingly, it was found to stimulate CYP2E1 activity at concentrations starting from 4 µM. nih.gov These findings are crucial for predicting potential drug-drug interactions. nih.govsolvobiotech.comevotec.combienta.net

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Grandisin

| Enzyme | Inhibition Type | Ki (µM) | IC₅₀ (µM) |

|---|---|---|---|

| CYP2C9 | Competitive | 50.60 | - |

| CYP3A4/5 (Nifedipine) | Competitive & Mechanism-Based | 48.71 | - |

| CYP3A4/5 (Midazolam) | Competitive & Mechanism-Based | 31.25 | - |

| CYP1A2 | Not substantially inhibited | - | > 200 |

| CYP2D6 | Not substantially inhibited | - | > 100 |

| CYP2E1 | Stimulated | - | - |

Data sourced from PubMed ID: 28073119. nih.gov

Elucidation of Cellular Mechanisms of Action

Cell Cycle Modulation (e.g., G1 phase arrest)

Studies on the lignan grandisin have shown its ability to modulate the cell cycle in leukemic K562 cells. scielo.br Treatment with grandisin resulted in an arrest of the cell cycle in the G1 phase, with a notable increase of 12.31% in the G1 population. scielo.br Concurrently, a decrease in the S and G2 phases was observed. scielo.br This G1 phase arrest suggests that grandisin can interfere with the proliferative capacity of cancer cells, a common mechanism for many anti-cancer agents. scielo.brfrontiersin.org

Apoptosis Induction Pathways (e.g., Caspase activation)

Grandisin has been demonstrated to induce apoptosis in K562 leukemic cells. scielo.br Morphological changes consistent with apoptosis were observed following treatment. scielo.br The induction of apoptosis was further confirmed by the activation of caspases, which are key mediators of programmed cell death. scielo.brnih.govplos.org Specifically, grandisin treatment led to increased activities of caspase-6, caspase-8, and caspase-9 by 21.4%, 29%, and 37%, respectively. scielo.br The activation of both initiator (caspase-9) and executioner caspases (caspase-6 and -8) suggests the involvement of both intrinsic and extrinsic apoptotic pathways. scielo.brnih.gov

Table 3: Caspase Activation by Grandisin in K562 Cells

| Caspase | Increase in Activity (%) |

|---|---|

| Caspase-6 | 21.4 |

| Caspase-8 | 29 |

| Caspase-9 | 37 |

Data sourced from SciELO. scielo.br

Effects on Angiogenesis Pathways (e.g., Vascular Endothelial Growth Factor modulation)

While direct studies on this compound's effect on angiogenesis are limited, the broader context of cancer therapeutics often involves the modulation of angiogenesis pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being a primary target. frontiersin.orgijpp.commdpi.com The VEGF signaling cascade is a master regulator of angiogenesis, controlling endothelial cell proliferation, migration, and vessel formation. frontiersin.orgnih.govplos.org Inhibition of the VEGF/VEGFR pathway is a well-established anti-angiogenic strategy in cancer therapy. ijpp.commdpi.com Given the anti-proliferative and pro-apoptotic effects of related compounds like grandisin, investigating the potential of this compound to modulate the VEGF pathway could be a valuable area for future research.

Modulation of Neuroinflammatory and Oxidative Stress Pathways

The primary mechanism through which this compound is suggested to modulate neuroinflammatory pathways is its activity at the human δ-opioid receptor. nih.govacs.org Research has demonstrated that this compound exhibits a notable binding affinity for this receptor, which is implicated in the regulation of various neurological processes, including pain and inflammation. nih.govacs.org

Detailed research findings have identified this compound as a potent ligand for the human δ-opioid receptor, with an inhibitory concentration (IC50) value of 1.55 µM. nih.gov This affinity is significant when compared to other alkaloids isolated from the same source. nih.govacs.org The activation of δ-opioid receptors is known to have neuroprotective effects and can modulate inflammatory responses within the central nervous system. scielo.br While direct experimental studies on the specific effects of this compound on neuroinflammatory markers such as cytokines (e.g., TNF-α, IL-6) and microglial activation are not extensively documented in the currently available literature, its potent interaction with the δ-opioid receptor suggests a potential role in these processes. scielo.brontosight.ai

Furthermore, computational studies using molecular docking have predicted that this compound possesses potential anti-inflammatory activity. However, it is important to note that these are predictive findings and await experimental validation.

Regarding oxidative stress, there is a lack of direct experimental evidence detailing the effects of this compound on specific markers of oxidative damage, such as lipid peroxidation or the activity of antioxidant enzymes. While related compounds like the neolignan grandisin have shown antioxidant properties, this compound is structurally distinct from the alkaloid this compound, and therefore its activities cannot be directly attributed. scielo.br

Table 1: Binding Affinity of Grandisine Alkaloids for the Human δ-Opioid Receptor

| Compound | IC50 (µM) |

|---|---|

| Grandisine D | 1.65 nih.gov |

| This compound | 1.55 nih.gov |

| Grandisine C | 14.6 nih.gov |

| Grandisine G | 75.4 nih.gov |

| (-)-Isoelaeocarpiline | 9.9 nih.gov |

Endothelium-Dependent Vasorelaxant Mechanisms

Currently, there is no available scientific literature that has investigated or reported on the endothelium-dependent vasorelaxant mechanisms of the alkaloid this compound. It is crucial to distinguish this compound from a similarly named but structurally different compound, the neolignan (-)-grandisin. nih.gov

The neolignan, (-)-grandisin, has been shown in studies to produce an endothelium-dependent vasorelaxant effect, with a reported IC50 of 9.8 ± 1.22 μM. nih.gov This effect is believed to be associated with the release of nitric oxide. ijsdr.org However, as an indolizidine alkaloid, this compound belongs to a different class of chemical compounds than the neolignan (-)-grandisin. nih.govnih.gov Therefore, the pharmacological data related to the vasorelaxant properties of the neolignan cannot be extrapolated or attributed to this compound. Further research is required to determine if this compound possesses any activity related to vascular relaxation.

Preclinical Biological and Pharmacological Evaluation of Grandisine F

In vitro Efficacy Studies in Mechanistic Disease Models

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

Grandisine F has demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines. In a study involving Ehrlich ascites tumor (EAT) cells, grandisin (B1201232) inhibited cell growth with an IC50 value of less than 0.25 µM, as determined by both the Trypan blue exclusion and MTT methods. researchgate.netnih.gov This cytotoxic effect was associated with the activation of caspases-3, -6, -8, and -9, indicating an induction of apoptosis. nih.gov

The antileukemic potential of grandisin was evaluated against the K562 cell line. scielo.br The compound exhibited concentration-dependent cytotoxicity, with IC50 values below 0.85 µM after 48 hours of exposure. scielo.br Further analysis revealed that grandisin treatment led to a G1 phase cell cycle arrest and induced both early and late apoptosis in K562 cells. scielo.br Specifically, at a concentration of 0.036 µM, the percentage of cells in early apoptosis was 39.77% and in late apoptosis was 39.90%. scielo.br

The effects of grandisin on prostate cancer cell lines, including DU145 and LNCaP, have also been investigated, although specific IC50 values for grandisin alone are not detailed in the provided search results. Research on other compounds against these cell lines, such as DU145 and LNCaP, provides context for the types of assays used in this field. researchgate.netmdpi.comnih.govnih.gov

Table 1: In vitro Antiproliferative and Cytotoxic Activity of this compound

| Cell Line | Assay | Key Findings | Reference |

|---|---|---|---|

| Ehrlich ascites tumor (EAT) | Trypan blue exclusion, MTT | IC50 < 0.25 µM; Induced apoptosis via caspase activation. | researchgate.netnih.gov |

| K562 (leukemia) | Trypan blue exclusion, MTT, Flow cytometry | IC50 < 0.85 µM; Caused G1 cell cycle arrest and induced apoptosis. | scielo.br |

Antiprotozoal Activities

This compound has shown significant promise as an antiprotozoal agent, particularly against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania amazonensis.

Studies have highlighted grandisin's potent activity against the trypomastigote forms of Trypanosoma cruzi. nih.govresearchgate.net It has been reported to be active in vitro at a concentration of 5 µg/ml, causing 100% lysis of the parasites in murine blood without harming erythrocytes, an activity level fifty times higher than the reference drug gentian violet. scielo.br However, one study noted that a putative metabolite of grandisin lost this activity against T. cruzi. nih.govresearchgate.net

In the context of leishmaniasis, grandisin has been evaluated against Leishmania amazonensis. While grandisin itself showed an IC50 value of 98.05 µM on promastigotes, a triazole derivative of grandisin demonstrated enhanced activity, with an IC50 value of 9.4 µM against intracellular amastigotes and a high selectivity index. mdpi.com This suggests that structural modifications of grandisin can significantly improve its antileishmanial potency. mdpi.com Another neolignan, (-)-5-demethoxygrandisin B, also isolated from Virola surinamensis, was active against both promastigote (IC50 7.0 µM) and intracellular amastigote (IC50 26.04 µM) forms of L. amazonensis. nih.gov

Table 2: Antiprotozoal Activity of this compound and its Derivatives

| Organism | Form | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Trypanosoma cruzi | Trypomastigote | Grandisin | Active at 5 µg/ml, causing 100% parasite lysis. | scielo.br |

| Leishmania amazonensis | Promastigote | Grandisin | IC50 = 98.05 µM. | mdpi.com |

| Leishmania amazonensis | Intracellular amastigote | Grandisin derivative 6 | IC50 = 9.4 µM; High selectivity index. | mdpi.com |

| Leishmania amazonensis | Promastigote | (-)-5-demethoxygrandisin B | IC50 = 7.0 µM. | nih.gov |

| Leishmania amazonensis | Intracellular amastigote | (-)-5-demethoxygrandisin B | IC50 = 26.04 µM. | nih.gov |

Anti-inflammatory and Antioxidant Activity Assays in Cellular Systems

The anti-inflammatory and antioxidant properties of grandisin and its analogues have been investigated in various cellular systems. Studies have indicated that grandisin possesses both anti-inflammatory and antioxidant properties. proceedings.science

In one study, the anti-inflammatory effects of an extract containing grandisin were evaluated in LPS/IFNγ-stimulated RAW 264.7 macrophages and zebrafish embryos. The extract demonstrated a significant, concentration-dependent reduction of the pro-inflammatory mediator nitric oxide (NO). researchgate.net

Furthermore, a triazole grandisin analogue (TGA) has been shown to exert antioxidant effects. proceedings.science In a cellular model relevant to Alzheimer's disease, TGA decreased cortical/hippocampal lipoperoxidation induced by amyloid-beta. proceedings.sciencenih.gov This suggests a protective mechanism against oxidative stress. proceedings.sciencenih.gov The antioxidant activity of phenolic compounds like grandisin is often attributed to their ability to scavenge free radicals and modulate cellular antioxidant systems. researchgate.netmdpi.com

In vivo Animal Model Studies for Biological Activity Assessment

Anti-tumor Efficacy in Experimental Animal Models

The in vivo anti-tumor properties of grandisin have been demonstrated in Ehrlich ascites tumor-bearing mice. nih.govscielo.br Intraperitoneal administration of grandisin led to a dose-dependent increase in the survival of these animals. researchgate.netnih.gov A significant reduction in intraperitoneal tumor cell burden was observed, with a 66.35% decrease in mice treated with grandisin. researchgate.netnih.gov

Neuroprotective Effects in Animal Models of Neurological Disorders

The neuroprotective potential of grandisin analogues has been explored in animal models of Alzheimer's disease. proceedings.sciencenih.gov A triazole grandisin analogue (TGA) was investigated for its effects against amyloid-beta (Aβ) oligomer-induced cognitive impairment in mice. nih.gov

In an Alzheimer's disease model where mice received intracerebroventricular injections of Aβ, treatment with TGA prevented memory impairment in the novel object recognition task. proceedings.sciencenih.gov This protective effect on memory was associated with the compound's antioxidant and anti-inflammatory activities. nih.gov Specifically, TGA treatment reduced lipoperoxidation in the cortex and hippocampus and decreased the levels of the pro-inflammatory cytokines tumor necrosis factor (TNF) and interferon-γ (IFN-γ) in the hippocampus. nih.gov These findings suggest that grandisin-based compounds hold promise for mitigating the neurodegenerative processes seen in Alzheimer's disease. nih.gov

Antiparasitic Efficacy in Animal Models (e.g., Chagas disease, Leishmaniasis models)

This compound has been identified as a promising compound in the search for new treatments for neglected tropical diseases, particularly Chagas disease and leishmaniasis. While extensive in vivo data in animal models for this compound itself is limited, in vitro studies and research on structurally related compounds provide a strong rationale for its potential efficacy.

Chagas Disease: In vitro studies have consistently demonstrated that grandisin possesses significant trypanocidal activity against the trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.netthieme-connect.com This activity has positioned grandisin as a noteworthy candidate for drug development. However, progression to in vivo animal models has been hampered by the compound's very low water solubility, which presents significant challenges for formulating an effective drug delivery system. mdpi.comscielo.br Research has indicated that while grandisin is a potent agent, its primary metabolite, dehydro-grandisin, shows a loss of this antiparasitic activity. researchgate.net

Leishmaniasis: The potential of the grandisin scaffold against Leishmania species has also been recognized. While patent literature has noted the compound's potential for parasitic diseases, it has also highlighted a historical lack of in vivo validation. Direct in vivo studies on this compound for leishmaniasis are not extensively documented. However, the therapeutic promise of its structural class has been explored through the synthesis and evaluation of analogues. In one such study, isoxazole (B147169) analogues based on the grandisin structure were tested in BALB/c mice infected with Leishmania (L.) amazonensis. An analogue demonstrated a remarkable 98.4% reduction in parasitism compared to the control group, underscoring the potential of the core structure as a template for effective antileishmanial drugs.

Investigation of Vasorelaxant Effects in Animal Models

Preclinical research has uncovered the vasorelaxant properties of this compound, suggesting its potential application in vascular diseases associated with endothelial dysfunction. mdpi.comresearchgate.netnih.gov

In studies utilizing aortic rings isolated from rats, (-)-grandisin purified from Piper tectoniifolium induced a significant, concentration-dependent relaxation in tissues pre-contracted with phenylephrine. mdpi.com This effect was observed to be endothelium-dependent, as the removal of the vascular endothelium almost completely abolished the vasorelaxation. mdpi.com At a concentration of 30 µM, grandisin achieved approximately 80% relaxation of the aortic rings. mdpi.comresearchgate.net The potency of this effect was quantified, revealing a half-maximal inhibitory concentration (IC50) that points to a notable biological activity. mdpi.comresearchgate.netnih.gov

Table 1: Vasorelaxant Activity of (-)-Grandisin

| Parameter | Value | Animal Model System |

|---|---|---|

| IC50 | 9.8 ± 1.22 µM | Rat aortic rings (endothelium-intact) |

| Maximal Relaxation | ~80% (at 30 µM) | Rat aortic rings (endothelium-intact) |

Data derived from studies on isolated rat aorta pre-contracted with phenylephrine. mdpi.comresearchgate.net

This endothelium-dependent mechanism distinguishes it from other lignans (B1203133) like (-)-cubebin, whose vasorelaxant effects appear to be independent of the endothelium. mdpi.com These findings position this compound as a template for developing new therapeutic agents for cardiovascular disorders. researchgate.netnih.gov

Pharmacokinetic and Metabolic Profile in Preclinical Systems

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical in preclinical development. Research into this compound has begun to outline these characteristics.

In vitro Metabolic Stability and Metabolite Identification

The metabolic fate of this compound has been investigated using established in vitro systems, including rat liver microsomes and pig cecum models, to predict its behavior in vivo. researchgate.net

A key study on its biotransformation using rat liver microsomes found that the process follows Michaelis-Menten kinetics. researchgate.netcapes.gov.br This investigation led to the identification of a primary metabolite, dehydro-grandisin, indicating that the metabolism of grandisin likely involves CYP450 enzymes. researchgate.net Furthermore, studies using a pig cecum model showed that grandisin did not undergo metabolization by the gut microbiota, which suggests high intestinal stability—a favorable characteristic for orally administered drugs. researchgate.net

Table 2: Metabolic Profile of (-)-Grandisin in Rat Liver Microsomes

| Parameter | Finding | Implication |

|---|---|---|

| Metabolic Model | Rat Liver Microsomes | Simulates Phase I hepatic metabolism. |

| Kinetics | Michaelis-Menten | Allows for characterization of enzyme kinetics. |

| Vmax | 1.46 ± 0.034 µmol/mg protein/h | Maximum reaction rate of metabolism. researchgate.netcapes.gov.br |

| Km | 8.99 ± 0.488 µM | Substrate concentration at half Vmax. researchgate.netcapes.gov.br |

| Identified Metabolite | Dehydro-grandisin | Suggests metabolism via CYP450 oxidation. researchgate.net |

| Metabolite Activity | Loss of trypanocidal activity | Metabolism leads to detoxification/inactivation. researchgate.net |

Data from in vitro biotransformation studies. researchgate.netcapes.gov.br

Early Pharmacokinetic Assessments in Animal Models

Comprehensive in vivo pharmacokinetic data for this compound in animal models remains limited in published literature. The primary obstacle to conducting these assessments is the compound's poor aqueous solubility, which complicates the development of suitable formulations for animal administration. scielo.br The in vitro metabolism studies were explicitly performed as a precursor to "an ensuing preclinical pharmacokinetic investigation," acknowledging that this is a necessary next step in its development pipeline. The lack of detailed in vivo data such as plasma concentration over time, half-life, and volume of distribution highlights the importance of the formulation strategies discussed below.

Impact of Formulation Strategies on Bioavailability in Preclinical Investigations (e.g., polymeric nanocapsules)

To address the challenge of poor solubility and improve the potential for in vivo bioavailability, researchers have focused on advanced formulation strategies. The encapsulation of grandisin into polymeric nanocapsules has emerged as a viable approach. scielo.br

Specifically, grandisin has been successfully loaded into nanocapsules made from poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer. scielo.br These nanoformulations are designed to enhance the therapeutic efficacy of grandisin by improving its physical and chemical stability and enabling sustained drug release. scielo.br The resulting grandisin-loaded nanocapsules exhibit favorable characteristics for a drug delivery system, making them suitable for subsequent in vivo studies. While direct comparative bioavailability data from animal models is not yet widely available, the development of these nanocapsules is a critical step toward enabling meaningful preclinical pharmacokinetic and efficacy testing. scielo.br

Table 3: Characteristics of Grandisin-Loaded PLGA Nanocapsules

| Parameter | Value/Observation | Significance |

|---|---|---|

| Mean Diameter | < 200 nm | Appropriate size for potential parenteral administration and cellular uptake. scielo.br |

| Polydispersity Index | Very Low | Indicates a uniform and homogenous population of nanoparticles. scielo.br |

| Encapsulation Efficiency | > 90% | High efficiency of drug loading into the nanocarrier. scielo.br |

| In Vitro Release | Sustained release for up to 20 days | Potential for prolonged therapeutic effect and reduced dosing frequency. scielo.br |

Data from in vitro characterization of the formulation. scielo.br

Structure Activity Relationship Sar and Rational Design

Systematic Chemical Modification of Grandisine F Core Structure

The total synthesis of this compound was first reported in 2009, as part of a flexible synthetic route that also yielded Grandisines B and D. This work utilized a common key intermediate, showcasing a method applicable to creating various grandisine analogues. The synthesis of this compound involved treating a lactam intermediate with an ammonia (B1221849) solution, which led to an intermolecular 1,4-addition of ammonia followed by the ring closure of the enolate to form a key tetracyclic compound. This was then converted to this compound through a few subsequent steps.

Despite the successful total synthesis, which provides a pathway for creating derivatives, published research on the systematic chemical modification of the this compound core structure for the specific purpose of conducting detailed SAR studies is not currently available in the scientific literature. Such studies would involve the planned synthesis of a series of analogs with specific structural changes to probe their effects on biological activity.

Identification of Pharmacophores and Key Structural Elements for Activity

The pharmacophore of a molecule comprises the essential structural features required for its biological activity. For the grandisine alkaloids, their affinity for the delta-opioid receptor suggests that the core indolizidine structure is a key component of the pharmacophore.

| Compound | Key Structural Feature | IC50 (μM) for δ-opioid receptor |

| This compound | 14-amino analogue of Grandisine C | 1.55 acs.org |

| Grandisine C | Isomeric with rudrakine | 14.6 acs.org |

| Grandisine D | Contains a cyclohexenone moiety | 1.65 acs.org |

| Grandisine G | Piperidine (B6355638) attached to indolizidine | 75.4 acs.org |

| (-)-isoelaeocarpiline | Known related indolizidine alkaloid | 9.9 acs.org |

The significantly higher affinity of this compound compared to Grandisine C (1.55 μM vs. 14.6 μM) underscores the crucial role of the 14-amino group in its interaction with the delta-opioid receptor. This suggests that this amino group is a key part of the pharmacophore for this class of compounds. However, a detailed, formally defined pharmacophore model for this compound has not been published.

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are powerful tools for analyzing SAR by simulating the interaction between a ligand and its receptor. These methods can help to visualize binding modes, predict affinities, and guide the design of new analogs.

As of now, there are no specific computational studies, such as molecular docking or molecular dynamics simulations, that have been published focusing exclusively on this compound and its interaction with the delta-opioid receptor. While computational methods have been extensively used to study other opioids and their receptors, the application of these techniques to elucidate the specific binding mode and SAR of this compound has not been reported in the available scientific literature.

Design and Synthesis of Advanced this compound Analogs with Enhanced Biological Activity or Desired Properties (e.g., triazole analog)

The rational design and synthesis of advanced analogs are a key step in drug discovery, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. This often involves introducing new functional groups or scaffolds, such as triazole rings, which can modulate a compound's biological activity.

There is no information in the scientific literature regarding the design and synthesis of advanced analogs of the alkaloid this compound, including triazole analogs. It is important to distinguish the alkaloid this compound from the neolignan "grandisin," for which triazole and isoxazole (B147169) analogs have been synthesized and evaluated for different biological activities, such as antileishmanial properties. mdpi.comscielo.brresearchgate.net These studies on the neolignan grandisin (B1201232) are not relevant to the alkaloid this compound.

Advanced Analytical Techniques in Grandisine F Research

High-Resolution Separation Techniques for Complex Biological Matrices

Complex biological matrices, such as plant extracts or biological fluids, contain a multitude of compounds that can interfere with the analysis of a specific analyte like Grandisine F. High-resolution separation techniques are therefore essential to isolate this compound from these complex mixtures.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of this compound from natural extracts. A validated HPLC-DAD-UV method has been developed and utilized for the identification and quantification of (−)-grandisin in extracts from Piper tectoniifolium. This method demonstrated good resolution and selectivity for grandisin (B1201232) in complex plant matrices. mdpi.comnih.gov The method parameters included a total analysis time of 8 minutes with a retention time for (−)-grandisin between 6.6–7.0 minutes. mdpi.com The linearity of the method was established over a concentration range of 5 to 200 µg/mL, with a correlation coefficient (r) greater than 0.99. mdpi.com

Other separation techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are also powerful tools for analyzing complex biological samples. atlantis-press.commdpi.com LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it suitable for the detection and quantification of compounds in complex matrices. atlantis-press.com Solid-phase extraction (SPE) is often employed as a sample preparation step before chromatographic analysis to extract and enrich analytes from biological matrices. atlantis-press.combiopharminternational.commdpi.com

The complexity of biological matrices and the potentially low concentrations of analytes present significant challenges in their analysis, highlighting the need for efficient extraction and separation techniques. mdpi.com Advanced chromatographic strategies, including high- or ultra-high-performance liquid chromatography (HPLC and UHPLC), are employed for the efficient isolation of natural products from complex biological matrices. nih.gov These methods can be optimized and scaled up for preparative isolation while maintaining selectivity. nih.gov

Advanced Spectroscopic Methods for Mechanistic and Interaction Studies

Spectroscopic methods play a vital role in the structural elucidation of this compound and in understanding its interactions at a molecular level. Various spectroscopic techniques provide complementary information about the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR techniques, is fundamental for determining the structure of this compound. Studies on related grandisine compounds, such as grandisine A and B, have utilized 1D and 2D NMR spectroscopy for structural determination. researchgate.netacs.org High-resolution mass spectrometry (HRMS), such as HRFTESIMS, is used to determine the exact mass and elemental composition of this compound, providing crucial information for structural confirmation. ingentaconnect.com

Mass spectrometry (MS), often coupled with chromatographic techniques (GC-MS and LC-MS), is used to characterize the structures of this compound and its metabolites. nih.gov This is particularly important in metabolic studies to identify how the compound is transformed in biological systems. nih.gov

X-ray diffraction is a powerful technique used to determine the absolute configuration of crystalline compounds like grandisin. mdpi.comnih.gov This provides definitive information about the three-dimensional structure of the molecule.

Other advanced spectroscopic methods, such as UV-Vis spectroscopy, are used for quantitative analysis and to identify conjugated systems within the molecule. ingentaconnect.comsustainability-directory.comscispace.com Infrared (IR) or Raman spectroscopy can be used to identify functional groups present in this compound. scispace.com

Bioanalytical Methods for Detection and Quantification in Experimental Systems

Bioanalytical methods are specifically designed to detect and quantify compounds in biological samples, such as plasma, serum, blood, urine, and saliva. mdpi.comich.orgeuropa.eu These methods are critical for studying the behavior of this compound in biological systems, including pharmacokinetic and metabolism studies. nih.goveuropa.eu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a benchmark analytical methodology for quantifying new chemical entities in biological fluids due to its high specificity and sensitivity. mdpi.combiopharminternational.comnih.gov This technique is capable of quantifying analytes at very low concentrations. biopharminternational.comnih.gov

Validation of bioanalytical methods is essential to ensure the reliability and accuracy of the results obtained from biological samples. ich.orgeuropa.eunih.gov Validation parameters typically include selectivity, sensitivity (lower limit of quantification - LLOQ), linearity, accuracy, precision, matrix effects, and stability of the analyte in the biological matrix. ich.orgeuropa.eunih.gov

While specific bioanalytical methods for this compound in biological fluids were mentioned in the context of metabolism studies, detailed parameters were provided for a validated HPLC-DAD-UV method used for plant extracts. mdpi.comnih.gov This HPLC method was validated for sensitivity, linearity, precision, accuracy, and robustness, with a recovery above 90%. mdpi.com The linearity showed an r > 0.99, and accuracy ranged from 96.4% to 102.5%. mdpi.com

Bioanalytical methods are crucial for various studies, including therapeutic monitoring, pharmacokinetic studies, bioavailability and bioequivalence studies, and toxicology studies. mdpi.comeuropa.eu

Chemoinformatics and Bioinformatics in this compound Research

Chemoinformatics and bioinformatics employ computational approaches to analyze and interpret chemical and biological data, respectively. These fields provide valuable tools for this compound research, particularly in understanding its properties, potential activities, and interactions.

Chemoinformatics combines chemistry, computer science, and information technology to analyze chemical data. numberanalytics.comlongdom.org It is used for tasks such as chemical structure representation, database searching, property prediction, and data mining. longdom.org In the context of this compound, chemoinformatics tools can be used to analyze its structural features, predict its physicochemical properties, and identify similar compounds with known activities. numberanalytics.comazolifesciences.com Molecular similarity and diversity analysis are key techniques in chemoinformatics used to identify molecules with similar properties. numberanalytics.com

Bioinformatics focuses on the analysis of biological data, including genomics, proteomics, transcriptomics, and metabolomics. brazilianjournals.com.br While less directly applied to the chemical structure of this compound itself, bioinformatics can be used to understand the biological pathways and targets that this compound might interact with. brazilianjournals.com.brnih.gov The integration of chemoinformatics and bioinformatics can provide a more comprehensive understanding of the relationship between the chemical structure of this compound and its biological effects. longdom.orgnih.gov

Computational methods from both fields can aid in areas such as drug discovery and development by predicting potential biological targets and understanding structure-activity relationships. longdom.orgbrazilianjournals.com.brnih.gov Although specific applications of chemoinformatics and bioinformatics solely focused on this compound were not detailed in the search results, these fields provide the computational infrastructure and tools that would be utilized in modern research to analyze data generated from the analytical techniques described above and to explore the potential biological roles of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not found |

| Grandisin | Not found |

| (−)-grandisin | Not found |

| Grandisine iii | 5494824 |

| 4-O-demethylgrandisin | Not found |

| 3-O-demethylgrandisin | Not found |

| 4,4'-di-O-demethylgrandisin | Not found |

| 3,4-di-O-demethylgrandisin | Not found |

| 3,5-di-O-demethylgrandisin | Not found |

| Grandisine A | Not found |

| Grandisine B | Not found |

| Grandisine C | Not found |

| Grandisine D | Not found |

| Grandisine E | Not found |

| Grandisine G | Not found |

| (−)-isoelaeocarpiline | Not found |

Data Table: HPLC-DAD-UV Method Validation for (−)-Grandisin

| Validation Parameter | Result/Range | Note | Source |

| Linearity (r) | > 0.99 (specifically 1.00000 ± 5.77 × 10⁻⁵) | Over concentration range 5-200 µg/mL | mdpi.com |

| Accuracy | 96.4% - 102.5% | Tested for concentrations in the analytical curve | mdpi.com |

| Precision (RSD) | < 15% | Intraday and interday values | mdpi.com |

| Recovery | > 90% | mdpi.com |

Data Table: Quantification of (−)-Grandisin in Piper tectoniifolium Extracts

| Plant Part | Extraction Solvent | (−)-Grandisin Content (mg/g extract) | Note | Source |

| Leaves | n-hexane | 527.80 | High quantity, affinity for low polarity solvents | researchgate.net |

| Branches | n-hexane | 180.0 | Isolated 18.0% from n-hexane extract | mdpi.com |

| Leaves | n-hexane | 968.0 mg from 8.2 g extract (11.8%) | Isolated amount | mdpi.com |

| Leaves | methanol | 17.70 | Less than inflorescences and branches | mdpi.com |

| Inflorescences | methanol | 20.80 | mdpi.com | |

| Branches | methanol | 78.40 | Higher concentration with methanol | mdpi.com |

Translational Prospects and Future Research Directions

Grandisine F as a Research Tool and Chemical Probe for Biological Systems

Chemical probes are selective, well-characterized small molecules used to modulate the function of specific biological targets in research settings. They are invaluable tools for dissecting biological pathways, validating potential drug targets, and understanding disease mechanisms. The reported binding affinity of this compound for the human δ-opioid receptor suggests its potential application as a chemical probe for studying this receptor system uni.luwikipedia.org.

The δ-opioid receptor is a G protein-coupled receptor involved in modulating pain, mood, and other physiological processes. Compounds that interact with this receptor are of significant interest in neuroscience and pharmacology. This compound's ability to bind to the δ-opioid receptor, with an reported IC₅₀ value of 1.55 μM, indicates it can selectively interact with this biological target under specific conditions uni.luwikipedia.org. This interaction profile makes this compound a candidate for use in in vitro and potentially in vivo studies to investigate the distribution, function, and signaling pathways associated with the δ-opioid receptor.

Further research is needed to fully validate this compound as a robust chemical probe. This would involve comprehensive studies to determine its selectivity against other opioid receptors (mu, kappa, and nociceptin) and a broad panel of other biological targets to ensure its effects are primarily mediated through the δ-opioid receptor. Characterizing its permeability and metabolic stability would also be crucial for its application in cellular and in vivo systems. If validated, this compound could serve as a valuable tool for researchers investigating the complexities of the opioid system and its role in various physiological and pathological states.

Potential for Lead Compound Development in Specific Preclinical Therapeutic Areas

The binding affinity of this compound for the human δ-opioid receptor highlights its potential as a starting point, or lead compound, for the development of novel therapeutic agents, particularly in the area of pain management uni.luwikipedia.org. Natural products have historically been a rich source of lead compounds for drug discovery, offering unique and diverse chemical scaffolds that have evolved to interact with biological systems.

δ-opioid receptor agonists are being explored for their potential analgesic properties, with the aim of developing pain medications that may have a better side effect profile compared to μ-opioid receptor agonists (like morphine). The affinity of this compound for the δ-opioid receptor positions it as a potential candidate for preclinical investigations into its analgesic effects.

Several other indolizidine alkaloids from Elaeocarpus grandis, including Grandisine A, B, D, and G, have also demonstrated binding affinity for the human δ-opioid receptor, albeit with varying potencies uni.luwikipedia.org. This suggests that the indolizidine scaffold present in these compounds is conducive to interacting with this receptor, and structural modifications could lead to improved potency, selectivity, and pharmacokinetic properties.

The process of developing a lead compound like this compound into a therapeutic agent involves several preclinical stages. These include:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound with subtle structural modifications to understand how changes in chemical structure affect δ-opioid receptor binding affinity and functional activity (agonist or antagonist).

In vitro and In vivo Efficacy Studies: Evaluating the ability of this compound and its analogues to produce a desired biological effect (e.g., analgesia) in relevant preclinical models.

Pharmacokinetic Profiling: Studying how the compound is absorbed, distributed, metabolized, and excreted by the body.

Preliminary Safety Assessment: Identifying any potential toxicity or adverse effects in preclinical models.

While this compound shows promise based on its initial binding data, extensive research is required to determine if it possesses the necessary characteristics (potency, selectivity, favorable pharmacokinetics, and safety) to advance through the preclinical development pipeline towards potential clinical trials.

Challenges and Opportunities in Natural Product-Based Drug Discovery Research

The exploration of natural products like this compound for drug discovery presents both significant challenges and unique opportunities uni.lu.

Challenges:

Isolation and Characterization: Obtaining sufficient quantities of pure compounds like this compound from natural sources can be challenging due to their low abundance in the source organism wikipedia.org. The isolation process often requires complex chromatographic techniques wikipedia.org. Determining the exact chemical structure of novel natural products can also be a complex task requiring advanced spectroscopic methods uni.luwikipedia.org.

Supply and Scalability: Scaling up the isolation of a natural product to meet the demands of preclinical and clinical studies can be difficult and unsustainable if the compound is present in very low concentrations.

Structural Complexity: Natural products often possess complex and diverse chemical structures, which can make their synthesis challenging and costly. Modifying these complex structures for SAR studies requires sophisticated synthetic methodologies.

Identifying Specific Targets: While initial screening may reveal biological activity, pinpointing the exact molecular target and understanding the mechanism of action can be challenging uni.lu.

Intellectual Property: Securing intellectual property rights for compounds isolated from widely distributed natural sources can be complex.

Opportunities:

Structural Diversity: Natural products offer unparalleled structural diversity compared to synthetic compound libraries, providing novel scaffolds for interacting with biological targets. This diversity can lead to the discovery of compounds with unique mechanisms of action.

Biological Pre-validation: Many natural products have evolved to interact with biological systems, often resulting in compounds with inherent bioactivity. This pre-validation can provide a head start in the drug discovery process.

Ethnobotanical Knowledge: Traditional medicine and ethnobotanical knowledge can provide valuable guidance in selecting plants or organisms with potential therapeutic properties, as seen with the study of Elaeocarpus grandis.

Lead Generation: Natural products serve as excellent starting points for the design and synthesis of analogues with improved pharmacological properties.

For this compound, the challenge lies in overcoming the hurdles associated with its isolation and potentially developing efficient synthetic routes to ensure a sustainable supply for research and development. The opportunity lies in leveraging its unique indolizidine structure and δ-opioid receptor affinity to develop novel analgesics with potentially improved profiles.

Emerging Methodologies and Interdisciplinary Approaches in this compound Research

Advancing research on natural products like this compound requires the application of emerging methodologies and interdisciplinary approaches.

Advanced Separation Techniques: Techniques such as countercurrent chromatography, centrifugal partition chromatography, and hyphenated chromatographic methods (e.g., LC-MS, LC-NMR) are crucial for the efficient isolation and purification of natural products from complex mixtures.

High-Throughput Screening (HTS) and Profiling: While initial screening identified this compound's δ-opioid receptor binding, broader HTS and profiling against diverse target panels can reveal additional biological activities and potential off-target effects.

Spectroscopic Techniques: Advanced NMR (e.g., 2D NMR, cryoprobe NMR) and mass spectrometry techniques are essential for the definitive structural elucidation of novel natural products, including determining stereochemistry uni.luwikipedia.org.

Synthetic Chemistry: Developing efficient total synthesis or semi-synthetic routes to this compound and its analogues is critical for providing sufficient material for research and for conducting comprehensive SAR studies. Strategies like flow chemistry and photocatalysis could offer greener and more efficient synthetic pathways.

Computational Chemistry and Cheminformatics: In silico methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can help predict binding modes, understand SAR, and guide the design of analogues with improved properties. Cheminformatics tools can aid in analyzing the chemical space occupied by this compound and identifying similar structures with known activities.

Chemical Biology Approaches: Utilizing chemical probes (potentially this compound itself, once validated) and activity-based protein profiling (ABPP) can help identify the specific protein targets of natural products in complex biological systems.

Omics Technologies: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic understanding of how natural products affect biological systems and can help identify biomarkers of activity or toxicity.

Interdisciplinary Collaboration: Effective research on this compound and other natural products necessitates collaboration between botanists, ethnopharmacologists, organic chemists, analytical chemists, biochemists, pharmacologists, and computational biologists uni.luwikipedia.org.

These methodologies and collaborations can accelerate the pace of discovery and development of natural product-based therapeutics.

Open Questions and Future Research Trajectories

Despite the identification and initial characterization of this compound, several open questions remain, outlining key future research trajectories:

Comprehensive Biological Profiling: Beyond δ-opioid receptor binding, what other biological activities does this compound possess? A thorough screening against a wide range of targets and in various cellular and in vivo models is needed.

Mechanism of Action: While it binds to the δ-opioid receptor, is this compound an agonist, antagonist, or modulator? Detailed functional studies are required to understand its precise interaction with the receptor and downstream signaling pathways.

In Vivo Efficacy and Safety: Does this compound demonstrate efficacy in preclinical models of pain or other relevant conditions? What is its safety profile in vivo?

Pharmacokinetics and Metabolism: How is this compound absorbed, distributed, metabolized, and excreted in living organisms? Understanding its pharmacokinetic properties is crucial for assessing its potential as a drug candidate wikipedia.org.

Structure-Activity Relationships of Analogues: A systematic investigation into the SAR of this compound analogues is needed to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Sustainable Supply: Can efficient and scalable isolation methods be developed, or are synthetic or semi-synthetic routes necessary to ensure a consistent and sufficient supply of this compound and its analogues for research and potential development?

Biosynthesis: Elucidating the biosynthetic pathway of this compound in Elaeocarpus grandis could potentially enable biotechnological approaches for its production.

Future research should focus on addressing these questions through rigorous experimental design and the application of advanced methodologies. The potential of this compound as a research tool and a lead compound in drug discovery hinges on a deeper understanding of its biological activities, mechanisms, and pharmacological properties.

Q & A

Basic: What established synthetic routes exist for Grandisine F, and what reaction parameters critically influence yield and purity?